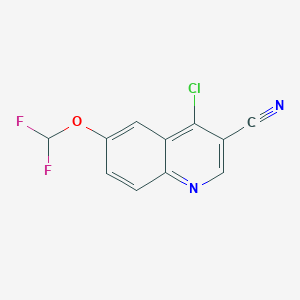

2-(3-氰基苯基)-3'-三氟甲基苯乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as the Suzuki–Miyaura coupling , which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . Another method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a common method for the synthesis of similar compounds . This reaction involves the use of organoboron reagents and palladium catalysts . Another reaction involves the cyanoacetylation of amines .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 3-Cyanophenylboronic acid, have been reported . It has a melting point of 298 °C (dec.) (lit.), a boiling point of 347.4±44.0 °C (Predicted), and a density of 1.25±0.1 g/cm3 (Predicted) .科学研究应用

Material Science: Suzuki–Miyaura Coupling

In material science, this compound is utilized in the Suzuki–Miyaura coupling process, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The reaction conditions are exceptionally mild and tolerant of various functional groups, making it a stable and environmentally benign choice for creating complex organic structures .

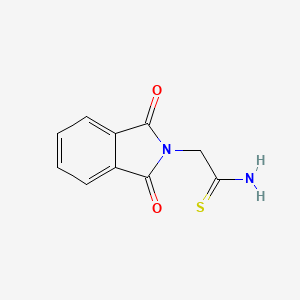

Drug Synthesis: Isothiocyanates Production

The compound plays a role in the synthesis of isothiocyanates from amines and phenyl isothiocyanate via replacement reactions. This method is advantageous due to its low toxicity, safety, cost-effectiveness, and high yield potential, which is significant for the industrial production of complex isothiocyanates .

Organic Transformations: Visible-Light-Driven Reactions

It is also involved in visible-light-driven organic reactions, which are gaining traction due to their environmental benefits. These reactions are a promising strategy towards the development of practical, scalable industrial processes. The compound can participate in aerobic oxidation, hydrogen-evolution reactions, energy-transfer reactions, and asymmetric reactions .

Crystal Structure Generation

The compound’s derivatives are used in the generative design of crystal materials with symmetry constraints. This application is crucial for discovering new materials with high structural diversity and potential synthesizability, contributing significantly to advancements in materials science .

Nonlinear Optical Materials

Cyano-capped molecules, such as derivatives of 2-(3-Cyanophenyl)-3’-trifluoromethylacetophenone, are extensively used as materials with high second- and third-order nonlinearities. These organic compounds find applications in active layers of solar cells and light-emitting diodes .

安全和危害

未来方向

The future directions for similar compounds involve the development of green chemistry practices . This includes the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .

属性

IUPAC Name |

3-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3NO/c17-16(18,19)14-6-2-5-13(9-14)15(21)8-11-3-1-4-12(7-11)10-20/h1-7,9H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOFDISBHGFDUGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CC(=O)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642335 |

Source

|

| Record name | 3-{2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Cyanophenyl)-3'-trifluoromethylacetophenone | |

CAS RN |

898784-53-7 |

Source

|

| Record name | 3-{2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(cyclohexylmethyl)sulfonyl]Benzoic acid](/img/structure/B1325363.png)